4-(Methylsulfanyl)pyridin-3-amine CAS 38240-24-3 properties
4-(Methylsulfanyl)pyridin-3-amine CAS 38240-24-3 properties
Executive Summary
4-(Methylsulfanyl)pyridin-3-amine (CAS 38240-24-3) is a specialized heterocyclic building block characterized by a vicinal amino-thioether motif on a pyridine scaffold.[1] This 3,4-substitution pattern renders it a critical intermediate in the synthesis of fused bicyclic systems, particularly thiazolo[5,4-c]pyridines and pyrido[3,4-d]pyrimidines .[1]
In modern drug discovery, this compound serves as a "linchpin" scaffold. The methylthio group acts as a masked electrophile; upon oxidation to the sulfone, it becomes an excellent leaving group for nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₆H₈N₂S | |
| Molecular Weight | 140.21 g/mol | |
| Appearance | Pale yellow solid or oil | Free base often low-melting; typically handled as HCl salt or picrate for stability.[1][2][3][4] |
| Melting Point | 173–174 °C | Value for the picrate derivative [1]. Free base is significantly lower. |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water; highly soluble in polar organic solvents. |
| pKa (Calculated) | ~6.8 (pyridine N) | The 3-amino group reduces basicity slightly via inductive withdrawal relative to 4-aminopyridine.[1] |
| LogP (Predicted) | 0.85 | Lipophilic enough for cell permeability but retains aqueous solubility for assays. |
Synthetic Methodologies
The synthesis of CAS 38240-24-3 relies on leveraging the differential reactivity of the pyridine ring positions.[1] The most robust industrial route involves Nucleophilic Aromatic Substitution (
Core Synthesis Route: Displacement
The precursor, 3-amino-4-chloropyridine , reacts with sodium thiomethoxide.[1] The presence of the pyridine nitrogen makes the 4-position sufficiently electrophilic for displacement, although the electron-donating amino group at the 3-position deactivates the ring slightly, often requiring elevated temperatures or polar aprotic solvents.[1]
Reaction Scheme:
Alternative Route: Nitro-Reduction
For de novo synthesis, one may start from 4-chloro-3-nitropyridine .[1] The nitro group at the 3-position strongly activates the 4-position for displacement by thiomethoxide under mild conditions.[1] Subsequent reduction of the nitro group (using Fe/HCl or H₂/Pd) yields the target amine. This route is preferred when the 3-amino-4-chloro starting material is unavailable.[1]
Reactivity & Functionalization Map
The utility of CAS 38240-24-3 lies in its "Divergent Reactivity."[1] It acts as a branch point for two distinct classes of medicinal chemistry scaffolds.
Pathway A: Cyclization (Thiazolopyridines)
The vicinal amino and methylthio groups can be cyclized using "one-carbon" synthons like triethyl orthoformate or phosgene equivalents.[1] This yields thiazolo[5,4-c]pyridine , a bioisostere of purine and benzothiazole.
Pathway B: Activation-Displacement (Pyrido-pyrimidines)
The methylthio group is a "pro-leaving group."[1] Oxidation with m-CPBA or Oxone converts the sulfide to a sulfone (
Figure 1: Divergent synthesis pathways from CAS 38240-24-3.[1] Path A leads to fused bicyclic systems; Path B enables library generation via sulfone displacement.
Detailed Experimental Protocol
Protocol: Synthesis via Nucleophilic Displacement
Objective: Preparation of 4-(methylsulfanyl)pyridin-3-amine from 3-amino-4-chloropyridine.
Reagents:
-
3-Amino-4-chloropyridine (1.0 eq)[1]
-
Sodium thiomethoxide (NaSMe) (1.2 eq)[1]
-
Dimethylformamide (DMF) (Anhydrous)[1]
-
Ethyl acetate (EtOAc) & Brine (for workup)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve 3-amino-4-chloropyridine (e.g., 1.28 g, 10 mmol) in anhydrous DMF (10 mL).
-
Addition: Add sodium thiomethoxide (0.84 g, 12 mmol) in a single portion. The reaction is slightly exothermic; monitor temperature.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Self-Validation Check: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, and a more polar spot (Rf ~0.2) should appear.[4]
-
-
Workup: Cool the mixture to room temperature. Pour into ice-water (50 mL).
-
Note: If the product precipitates, filter it directly (preferred). If not, extract with EtOAc (3 x 30 mL).
-
-
Purification: Wash the organic layer with saturated LiCl solution (to remove DMF) and then brine. Dry over
, filter, and concentrate. -
Characterization: Recrystallize from Ethanol/Hexanes if necessary.
-
Expected Yield: 75–85%.[5]
-
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1.
Critical Precautions:
-
Odor Control: Methylthio compounds often carry a stench. All reactions involving NaSMe or the product must be performed in a high-efficiency fume hood.[1]
-
Bleach Bath: Keep a bleach solution (sodium hypochlorite) ready to neutralize any spilled sulfide reagents or glassware, converting odorous sulfides to non-volatile sulfoxides/sulfones.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid contact with skin; aminopyridines can be absorbed transdermally.
References
-
Dictionary of Organic Compounds. (2025). 4-Methylthio-3-pyridinamine.[1] Chapman & Hall. 6
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352. (Discusses analogous kinase inhibitor scaffolds). 1[1][3]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. (2018).[1] Journal of Medicinal Chemistry. (Demonstrates the use of methylthio-pyridine intermediates in kinase inhibitor synthesis). 7[1][3]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1760-24-3: N-(2-Aminoethyl)-3-aminopropyltrimethoxysil… [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry-chemists.com [chemistry-chemists.com]
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